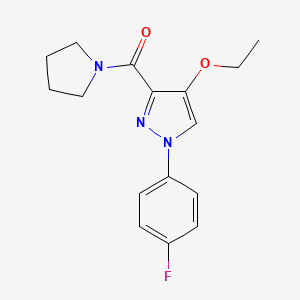
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is C22H22F2N4O. The structure includes a pyrazole ring, an ethoxy group, and a fluorophenyl moiety, which contribute to its biological properties. The presence of the pyrrolidine ring enhances its pharmacological potential by influencing receptor interactions and metabolic stability.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis.
Anticancer Potential
Research has highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to this compound have shown selective inhibition of cancer cell proliferation. In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, suggesting their role as promising anticancer agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reaction of ethyl acetoacetate with hydrazine hydrate.
- Introduction of Ethoxy Group : Alkylation using ethyl iodide.
- Formation of the Pyrrolidine Moiety : Cyclization reactions involving appropriate amines.
Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Antifungal Activity Study : A study evaluated the antifungal efficacy of a series of pyrazole derivatives against five phytopathogenic fungi. Results indicated that certain derivatives exhibited significant inhibitory effects on fungal growth, highlighting their potential as agricultural fungicides .
- Anticancer Activity Evaluation : In vivo studies demonstrated that specific pyrazole derivatives could significantly reduce tumor size in mouse models of breast cancer, indicating their potential for further development as anticancer drugs .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXUPHXQHTLRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














